3-(3-Thienyloxy)propanol
Description
3-(3-Thienyloxy)propanol is a propanol derivative featuring a thiophene ring (a five-membered aromatic ring with one sulfur atom) attached via an ether linkage at the third carbon of the propanol chain. Thienyl-containing compounds are often explored in pharmaceuticals and materials science due to their electronic properties and bioactivity .
Properties
Molecular Formula |
C7H10O2S |
|---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
3-thiophen-3-yloxypropan-1-ol |
InChI |
InChI=1S/C7H10O2S/c8-3-1-4-9-7-2-5-10-6-7/h2,5-6,8H,1,3-4H2 |
InChI Key |
JWMMFOHHYNLJEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1OCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Aromatic Ether Propanols
Example Compounds :
- 3-(2-Naphthoxy)propanol (): Synthesized by reacting 2-naphthol with 3-chloropropanol under basic conditions, followed by mesylation and substitution .
- 3-Phenoxy-1,2-propanediol (): A diol with a phenoxy group, offering higher hydrophilicity due to two hydroxyl groups.
Key Differences :
- Synthesis: 3-(2-Naphthoxy)propanol requires multi-step substitution, whereas 3-Phenoxy-1,2-propanediol may involve simpler etherification due to its diol structure.
- Applications: Naphthoxy derivatives are used in antibacterial agents (e.g., FtsZ inhibitors), while diols like 3-Phenoxy-1,2-propanediol serve as solvents or intermediates in polymer chemistry .
Thienyl-Containing Propanols
Example Compounds :
- 3-[3-(2-Thienyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1-propanol (): Combines a thienyl group with a heterocyclic pyrazolopyrimidine core, likely used in kinase inhibitors or anticancer agents.
Key Differences :
Alkyl/Alkoxy Propanols
Example Compounds :
Key Differences :
- Physical Properties: Tripropylene glycol (MW: 192.21 g/mol) has a higher boiling point (>200°C) compared to 3-propoxy-1-propanol (simpler structure, lower MW).
- Functionality: Linear ethers like 3-propoxy-1-propanol are less viscous than branched polyethers .
Fluorinated Propanols
Example Compound :
- 3-(Perfluorooctyl)propanol (): Features a perfluorinated chain, imparting extreme hydrophobicity and thermal stability (melting point: 42°C, boiling point: 106°C).
Key Differences :
Functional Group Variants
Example Compound :
- 3-(2-Thienyl)propanoic Acid (): Replaces the hydroxyl group with a carboxylic acid, increasing acidity (pKa ~4-5) and enabling coordination chemistry.
Key Differences :
- Reactivity: The carboxylic acid group facilitates salt formation or esterification, unlike the alcohol group in 3-(3-Thienyloxy)propanol.
- Biological Activity: Propanoic acid derivatives are common in NSAIDs or enzyme inhibitors .
Data Tables
Table 1: Structural and Physical Comparison
| Compound | Molecular Formula | Functional Groups | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|
| 3-(2-Naphthoxy)propanol | C₁₃H₁₄O₂ | Ether, Alcohol | ~250 (estimated) | Antibacterial agents |
| 3-(Perfluorooctyl)propanol | C₁₁H₅F₁₇O | Fluorocarbon, Alcohol | 106 | Surfactants, Coatings |
| Tripropylene Glycol | C₉H₂₀O₄ | Polyether, Diol | >200 | Cosmetics, Solvents |
| 3-(2-Thienyl)propanoic Acid | C₇H₈O₂S | Thienyl, Carboxylic Acid | N/A | Pharmaceutical intermediates |
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